molecular formula C17H14N2O2 B12460004 4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol

4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol

Cat. No.: B12460004
M. Wt: 278.30 g/mol
InChI Key: GAFUWTRYGAKHAI-UHFFFAOYSA-N
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Description

4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one typically involves the condensation reaction between 3-methoxyphenylhydrazine and naphthalen-1-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalen-1-one core.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted naphthalen-1-one derivatives depending on the substituent introduced.

Scientific Research Applications

4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a precursor for the synthesis of novel materials with unique optical and electronic properties.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-methoxyphenyl)hydrazin-1-ylidene]naphthalen-1-one is unique due to its specific structural features, such as the naphthalen-1-one core and the 3-methoxyphenylhydrazone moiety

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-[(3-methoxyphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H14N2O2/c1-21-13-6-4-5-12(11-13)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3

InChI Key

GAFUWTRYGAKHAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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